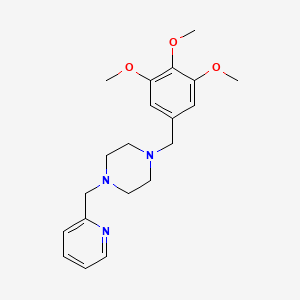
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTT, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to increase the activity of the 5-HT1A receptor, which may lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, as well as increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a number of advantages for use in lab experiments. It has high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively stable and easy to synthesize. However, there are also limitations to its use in lab experiments. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. It is also important to note that 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has not been extensively studied in humans, and its safety and efficacy in humans is not well established.
Orientations Futures
There are a number of future directions for research on 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in the treatment of depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans. Other areas of interest include the role of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in modulating serotonin signaling in the brain, and the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a tool for studying the 5-HT1A receptor.
Méthodes De Synthèse
The synthesis of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinemethanol in the presence of a catalyst to form the intermediate 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl) alcohol. This intermediate is then reacted with piperazine in the presence of a reducing agent to form 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine.
Applications De Recherche Scientifique
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-12-16(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-21-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMPUOFCSMLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)





![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)

![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
